3-Aminocytidinedichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves the conjugation of cytarabine with a platinum-based moiety. The process typically starts with the preparation of cytarabine, which is synthesized from uridine through a series of chemical reactions including selective protection, oxidation, and amination . The platinum complex is then introduced through a ligand exchange reaction, where dichloroplatinum(II) reacts with the amino group of cytarabine under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of cytarabine followed by its conjugation with dichloroplatinum(II). The process would require stringent control of reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography would be employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) undergoes several types of chemical reactions:
Substitution Reactions: The platinum center can undergo ligand exchange reactions, where chloride ligands are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the platinum center.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and phosphines.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products
Substitution Reactions: Products include various platinum complexes with different ligands.
Oxidation and Reduction: Products depend on the specific reagents used but generally involve changes in the oxidation state of the platinum center.
Scientific Research Applications
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) involves its interaction with DNA. The cytarabine moiety inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination. The platinum moiety forms cross-links with DNA, further disrupting DNA replication and transcription . These combined actions result in the inhibition of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Cytarabine (1-beta-D-arabinofuranosylcytosine): A nucleoside analog used in the treatment of leukemia.
Cisplatin (cis-diamminedichloroplatinum(II)): A platinum-based chemotherapeutic agent used to treat various cancers.
Uniqueness
3-Amino-1-beta-D-arabinofuranosylcytosinedichloroplatinum(II) is unique due to its dual mechanism of action, combining the DNA synthesis inhibition of cytarabine with the DNA cross-linking ability of platinum complexes. This dual action enhances its cytotoxicity against cancer cells compared to either component alone .
Properties
CAS No. |
84799-07-5 |
---|---|
Molecular Formula |
C9H14Cl2N4O5Pt |
Molecular Weight |
524.22 g/mol |
IUPAC Name |
3-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iminopyrimidin-2-one;platinum(2+);dichloride |
InChI |
InChI=1S/C9H14N4O5.2ClH.Pt/c10-5-1-2-12(9(17)13(5)11)8-7(16)6(15)4(3-14)18-8;;;/h1-2,4,6-8,10,14-16H,3,11H2;2*1H;/q;;;+2/p-2 |
InChI Key |
PONODDBYMYDKIL-UHFFFAOYSA-L |
Canonical SMILES |
C1=CN(C(=O)N(C1=N)N)C2C(C(C(O2)CO)O)O.[Cl-].[Cl-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.